molecular formula C15H13N3OS2 B2945405 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol CAS No. 1351643-62-3

6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol

Cat. No.: B2945405
CAS No.: 1351643-62-3
M. Wt: 315.41
InChI Key: YQINKKJYVGCQKE-UHFFFAOYSA-N
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Description

6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a heterocyclic compound that features a unique combination of thiazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol typically involves multi-step organic reactions

  • Thiazole Ring Formation: : The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form 4-methoxyphenylthiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield 2-(4-methoxyphenyl)-4-methylthiazole.

  • Pyridazine Ring Formation: : The pyridazine ring is introduced by reacting the thiazole derivative with hydrazine hydrate and a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions. This results in the formation of the desired pyridazine-thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiol group in 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : The compound can be reduced at the pyridazine ring using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyridazine derivatives.

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, iodine in ethanol.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Studies have indicated that derivatives of this compound can inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it may have applications in the development of antimicrobial agents due to its ability to disrupt bacterial cell processes.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol exerts its effects is primarily through the inhibition of specific enzymes and pathways. For instance, in cancer cells, it may inhibit tyrosine kinases or other signaling molecules, leading to reduced cell proliferation and increased apoptosis. The thiol group can also interact with metal ions, potentially disrupting metalloprotein functions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)pyridazine-3-thiol: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    2-(4-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazine ring, which may reduce its potential biological activity.

    4-Methoxyphenylthiosemicarbazone: An intermediate in the synthesis of the target compound, with different chemical properties and applications.

Uniqueness

6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is unique due to its combined thiazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-14(12-7-8-13(20)18-17-12)21-15(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQINKKJYVGCQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NNC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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